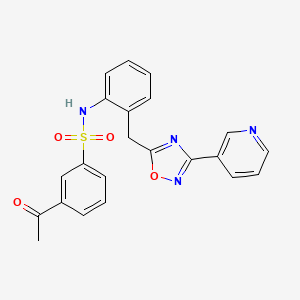

3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a complex organic compound that features a combination of several functional groups, including an acetyl group, a pyridine ring, an oxadiazole ring, and a benzenesulfonamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale, ensuring efficient use of reagents and catalysts, and minimizing waste. The process would also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer activities.

Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mecanismo De Acción

The mechanism of action of 3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system .

Comparación Con Compuestos Similares

Similar Compounds

Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.

Imidazoles: Widely used in medicinal chemistry for their antifungal and anti-inflammatory effects.

Triazoles: Commonly employed in the development of pharmaceuticals due to their stability and bioactivity.

Uniqueness

3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for research and development.

Actividad Biológica

The compound 3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific sources.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : The initial step includes the reaction of pyridine derivatives with appropriate reagents to form the oxadiazole structure.

- Acetylation : The introduction of the acetyl group enhances the compound's biological properties.

- Sulfonamide Formation : This final step involves coupling with benzenesulfonamide to yield the target compound.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. Specifically:

- Antibacterial Activity : Studies have shown that 3-acetyl derivatives possess strong bactericidal effects against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 15 |

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit toxic effects on cancer cell lines (e.g., L929), others demonstrate selective toxicity that spares normal cells. For instance, certain compounds showed increased viability in L929 cells at specific concentrations, suggesting a potential therapeutic window .

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Compound A | 100 | 85 |

| Compound B | 200 | 60 |

| Control | - | 100 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The oxadiazole moiety is known to interfere with key enzymatic pathways in bacteria and cancer cells.

- Lipophilicity : The lipophilic nature of the compound enhances its membrane permeability, facilitating greater cellular uptake and activity against target cells .

- Gene Expression Modulation : Some studies suggest that these compounds may alter gene expression related to biofilm formation and resistance mechanisms in bacteria .

Case Studies

Several studies have focused on the biological activity of similar oxadiazole-containing compounds:

Propiedades

IUPAC Name |

3-acetyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4S/c1-15(27)16-7-4-9-19(12-16)31(28,29)26-20-10-3-2-6-17(20)13-21-24-22(25-30-21)18-8-5-11-23-14-18/h2-12,14,26H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPKQVSHKHVSIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.